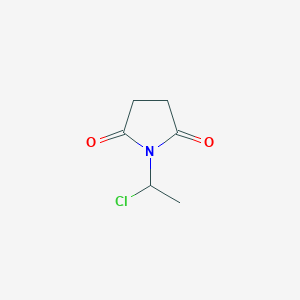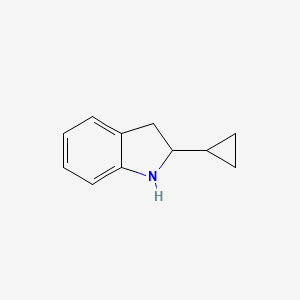
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a hydroxyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- typically involves the reaction of 2,6-dichloroaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of 2-(2,6-Dichlorophenyl)-2-oxoacetamide.
Reduction: Formation of 2-(2,6-Dichlorophenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetonitrile
- 2-(2,6-Dichlorophenyl)ethanamine
- 2-(2,6-Dichlorophenyl)acetamide
Uniqueness
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is unique due to the presence of both hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C8H7Cl2NO2 |
|---|---|
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(12)8(11)13/h1-3,7,12H,(H2,11,13) |
Clé InChI |
IFIQCQZSRSSKNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(C(=O)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)





![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)







